4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide
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Overview
Description
4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a benzamide group and a sulfamoyl group attached to a dimethylphenyl ring. This compound is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties .
Preparation Methods
The synthesis of 4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-aminobenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzamide group can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide can be compared with other similar compounds, such as:
4-[(2,5-Dimethylphenyl)sulfamoyl]benzoic acid: This compound has a carboxylic acid group instead of a benzamide group, which affects its solubility and reactivity.
4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide: This compound has a chloro group and an additional phenyl group, which can influence its chemical properties and biological activity
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-3-4-11(2)14(9-10)17-21(19,20)13-7-5-12(6-8-13)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUJYPDMLJFJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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